N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
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Overview
Description
The compound “N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide” is an organic compound containing functional groups such as amide, imine, and nitro groups. It also contains a difluorophenyl group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, imine, and nitro groups, as well as the difluorophenyl group, would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The amide, imine, and nitro groups, as well as the difluorophenyl group, could potentially participate in a variety of chemical reactions .Scientific Research Applications
Inhibition of Nucleoside Transport
Research by Tromp et al. (2004) explored the inhibition of nucleoside transport, focusing on compounds similar to 4-Nitrobenzylthioinosine (NBTI) but with substituted benzyl groups. This study is significant for understanding the interaction of analogues like N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide with the nucleoside transport protein ENT1. The findings indicate that such compounds can have affinities in the low nanomolar range, suggesting their potential use in modulating nucleoside transport (Tromp et al., 2004).
Photoreactivity and Photoreactions
Watanabe et al. (2015) examined the photoreactions of flutamide, a compound structurally similar to this compound, in different solvents. This study highlights how the photoreaction patterns of such compounds can vary significantly based on the solvent used, potentially affecting their stability and reactivity under light exposure. This research is essential for understanding the behavior of this compound under different conditions (Watanabe et al., 2015).
Synthesis and Characterization of Derivatives
Research by Verniest et al. (2008) focused on the synthesis of 3,3-difluoropiperidines, a group of compounds related to this compound. This study is crucial for developing new synthetic pathways and understanding the chemical properties and reactivity of such compounds. The results contribute to the broader knowledge of synthesizing and manipulating difluoropiperidines and related structures (Verniest et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3Z)-N-(2,4-difluorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-12-3-6-15(14(18)9-12)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRBLASTOONML-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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